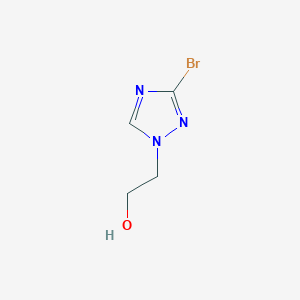

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Vue d'ensemble

Description

“2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” is a molecule of interest that has been the subject of research in various fields, including medicinal chemistry and biology. It belongs to the family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,2,4-triazole derivatives were designed as Strigolactone biosynthesis inhibitors based on the backbone modification strategy . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

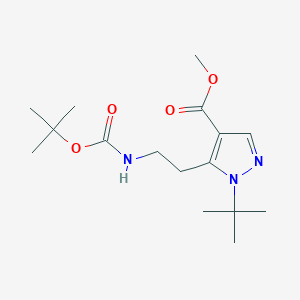

The molecular formula of “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” is C4H6BrN3O . Its average mass is 192.014 Da and its monoisotopic mass is 190.969421 Da .Chemical Reactions Analysis

1,2,4-triazoles, such as “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol”, are used as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. Its presence in a molecular structure can significantly enhance the biological activity of the compound. For instance, triazole derivatives are known for their antifungal, antibacterial, and antiviral properties .

Ligand for Transition Metals

The bromo-triazole moiety of the compound can act as a ligand for transition metals, forming coordination complexes. These complexes are crucial in catalysis and have applications in organic synthesis and industrial processes .

Catalyst for Ester Synthesis

Due to its ability to accept and transfer acyl groups, this compound can serve as a catalyst in the synthesis of esters. This is particularly useful in the production of fine chemicals and pharmaceuticals .

Construction of Heterocyclic Compounds

The compound is involved in the construction of heterocyclic compounds, which are a core structure in many pharmaceuticals. The triazole ring, in particular, is a common feature in many drug molecules .

Development of Agrochemicals

Triazole derivatives, including this compound, are used in the development of agrochemicals. They can be designed to act as fungicides, herbicides, or insecticides, contributing to crop protection strategies .

Material Science Applications

In material science, this compound can be used to modify surfaces or create polymers with specific properties. The triazole ring can interact with various substrates, leading to the development of new materials .

Research in Flow Chemistry

The compound’s structural features make it suitable for research in flow chemistry, which is an area focused on the efficient and sustainable synthesis of chemicals. It can be used to optimize reactions under continuous flow conditions .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as reagents or standards in the quantification and identification of various substances. Their unique chemical properties allow for precise measurements .

Safety And Hazards

While the specific safety and hazards of “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol” are not explicitly mentioned in the search results, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling similar chemical compounds .

Propriétés

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXNJVUSUIGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)

![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)

![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)

![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)

![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)